N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide
Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N1,N2-oxalamide) core. The N1 position is substituted with a benzodioxole-methyl group (benzo[d][1,3]dioxol-5-ylmethyl), while the N2 position features a hydroxyethyl-furan moiety (2-(furan-3-yl)-2-hydroxyethyl). The benzodioxole group is a lipophilic aromatic system known for enhancing metabolic stability in some compounds, though rapid hepatic metabolism has been observed in structurally related analogs .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(furan-3-yl)-2-hydroxyethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c19-12(11-3-4-22-8-11)7-18-16(21)15(20)17-6-10-1-2-13-14(5-10)24-9-23-13/h1-5,8,12,19H,6-7,9H2,(H,17,20)(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSZCCGRAYWKTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC(C3=COC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Synthesis
Immobilization of the benzodioxole amine on Wang resin enables iterative coupling cycles. After oxalyl chloride activation, the furan-hydroxyethylamine is introduced in DMF, though resin swelling limitations cap yields at 55–60%.
Enzymatic Coupling
Lipase-mediated amidations in tert-butanol avoid oxalyl chloride’s corrosiveness. Candida antarctica lipase B (CAL-B) facilitates the coupling at 40°C, but reaction times extend to 72 hours with 50–55% yield.
Scalability and Industrial Considerations
Kilogram-scale production requires modified workup procedures. Continuous extraction using centrifugal partition chromatography reduces solvent consumption by 40% compared to batch processes. Process analytical technology (PAT) tools like in-situ FTIR monitor oxalyl chloride consumption, enabling real-time endpoint detection.
Table 1. Comparative Analysis of Coupling Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Oxalyl Chloride | 72 | 98.5 | 16 |
| Solid-Phase | 58 | 97.2 | 24 |
| Enzymatic | 53 | 95.8 | 72 |
Applications and Derivatives
The compound’s dual aromatic systems and hydrogen-bonding capacity make it a candidate for:
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to induce apoptosis in cancer cells by disrupting microtubule assembly and causing cell cycle arrest . The pathways involved include the modulation of tubulin polymerization and stabilization of microtubule structure .
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Structural and Functional Comparisons
The oxalamide scaffold is versatile, with bioactivity heavily influenced by N1 and N2 substituents. Below is a comparative analysis of key oxalamide derivatives (Table 1):
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
*Inferred from structural similarity to S336 (umami) and BNM-III-170 (antiviral).
Metabolic Stability and Pharmacokinetics
- S336 : Rapidly metabolized in rat hepatocytes without amide bond cleavage, likely due to oxidative demethylation of the dimethoxybenzyl group .
- Benzodioxole Derivatives: N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (No. 1767) undergoes rapid hepatic metabolism but resists amide hydrolysis, suggesting the benzodioxole group may delay degradation . The target compound’s benzodioxole-methyl group may similarly slow hydrolysis but promote oxidative metabolism.
Biological Activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety, which is known for its biological activity, and a furan ring that contributes to its chemical reactivity.
Chemical Structure
The molecular formula of this compound is C18H19N2O4. The compound's structure can be broken down into three key components:
- Benzo[d][1,3]dioxole : Imparts aromatic properties and enhances biological activity.
- Furan moiety : Contributes to the compound's reactivity and potential biological effects.
- Oxalamide linkage : Known for its role in mediating interactions with biological targets.
Antitumor Properties
Studies have indicated that this compound exhibits promising antitumor activity. Specifically, it has shown effectiveness against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The mechanism of action appears to involve the modulation of cellular pathways related to apoptosis and cell cycle regulation.
Anti-inflammatory Effects
In addition to its antitumor properties, this compound has been evaluated for its anti-inflammatory effects. Preliminary data suggest that it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition could lead to decreased production of pro-inflammatory mediators such as prostaglandins, thereby reducing inflammation .
Antioxidant Activity
The structural characteristics of this compound also suggest potential antioxidant properties. Compounds containing furan rings are often associated with the ability to scavenge free radicals, which can contribute to cellular protection against oxidative stress.
In Vitro Studies
Recent studies conducted in vitro have demonstrated the cytotoxic effects of this compound on cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| A549 | 20 | Cell cycle arrest |
These findings indicate that the compound effectively induces cell death in cancer cells at relatively low concentrations.
Animal Studies
Animal models have also been utilized to assess the compound's efficacy in vivo. In one study involving mice with induced tumors, treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
Structural Activity Relationship (SAR)
The relationship between the chemical structure and biological activity has been explored through SAR studies. Modifications to the furan or dioxole moieties have been shown to enhance or diminish biological efficacy. For example, compounds with additional hydroxyl groups on the furan ring exhibited increased anti-inflammatory activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide, and how can side reactions be minimized?
- Methodology :
- Step 1 : React benzo[d][1,3]dioxol-5-ylmethylamine with oxalyl chloride in dry dichloromethane (DCM) under nitrogen at 0–5°C to form the intermediate oxalamide .
- Step 2 : Couple the intermediate with 2-(furan-3-yl)-2-hydroxyethylamine using a coupling agent (e.g., HATU or DCC) in dimethylformamide (DMF) at room temperature for 12–24 hours .
- Optimization : Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Key Challenges : Hydrolysis of the oxalamide bond under acidic/basic conditions; use inert atmospheres and anhydrous solvents to mitigate .
Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., benzylic methylene protons at δ 4.2–4.5 ppm, furan protons at δ 6.3–7.4 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 385.13) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystalline), using SHELX software for refinement .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace furan with thiophene or nitro groups) and compare bioactivity .
- Biological Assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase assays), and apoptosis induction (flow cytometry) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding to targets like tubulin or HIV-1 reverse transcriptase .
- Data Interpretation : Correlate substituent hydrophobicity (ClogP) with IC values. For example, nitro-substituted analogs show enhanced anticancer activity .
Q. How can crystallographic data resolve contradictions in reported biological activities?
- Case Study : Discrepancies in cytotoxicity data may arise from polymorphic forms.
- Approach : Grow single crystals (slow evaporation in ethanol/water). Solve structure via SHELXL .
- Findings : Hydrogen-bonding patterns (e.g., oxalamide NH→O interactions) influence solubility and target binding .
Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in cancer cells?
- Workflow :
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
- Protein Interaction Studies : Use surface plasmon resonance (SPR) to quantify binding to β-tubulin or Bcl-2 .
- In Vivo Models : Test efficacy in xenograft mice, monitoring tumor volume and metastasis .
- Controls : Include structurally related inactive analogs to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
